molecular formula C14H13N5O B2757536 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile CAS No. 683781-30-8

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No. B2757536
CAS RN: 683781-30-8
M. Wt: 267.292
InChI Key: SRKNPOBWGCUDTA-UHFFFAOYSA-N
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Description

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of o-phenylenediamine with various organic derivatives has been extensively studied . A significant amount of research activity has been directed towards the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxalines undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Scientific Research Applications

Future Directions

Quinoxaline derivatives offer robust applications in the medicinal, pharmaceutical, and agriculture industry . A gradual shift from metal-catalyzed to metal-free methodologies has been observed in the last few years, as the latter provide an environmentally benign synthetic route in organic chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-20-7-6-19-13(16)9(8-15)12-14(19)18-11-5-3-2-4-10(11)17-12/h2-5H,6-7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNPOBWGCUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

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